molecular formula C8H4BrFN2 B13114304 4-Bromo-7-fluoroquinazoline

4-Bromo-7-fluoroquinazoline

Katalognummer: B13114304
Molekulargewicht: 227.03 g/mol
InChI-Schlüssel: HHADGVKKNXIAEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-7-fluoroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H4BrFN2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of bromine and fluorine atoms in the quinazoline structure imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoroquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-7-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline oxides or reduced quinazoline compounds .

Wissenschaftliche Forschungsanwendungen

4-Bromo-7-fluoroquinazoline has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-Bromo-7-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-7-fluoroquinazoline can be compared with other similar compounds, such as:

  • 4-Bromo-7,8-difluoroquinoline
  • 4-Bromo-6-fluoroquinoline
  • 4-Bromo-8-fluoroquinoline
  • 4-Bromo-5,8-difluoroquinoline
  • 4-Bromo-3-chloro-8-fluoroquinoline
  • 3-Bromo-4-chloro-6-fluoroquinoline
  • 5-Bromo-8-fluoroquinoline
  • 4-Chloro-7-fluoroquinoline
  • 3,4-Dichloro-7-fluoroquinoline

These compounds share similar structural features but differ in the position and type of halogen atoms, which can influence their chemical properties and reactivity. The unique combination of bromine and fluorine in this compound imparts distinct characteristics, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C8H4BrFN2

Molekulargewicht

227.03 g/mol

IUPAC-Name

4-bromo-7-fluoroquinazoline

InChI

InChI=1S/C8H4BrFN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H

InChI-Schlüssel

HHADGVKKNXIAEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)N=CN=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.